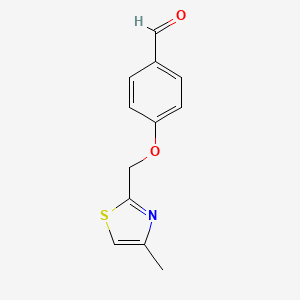
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with a suitable benzaldehyde derivative under specific conditions. One common method is the click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides . The reaction conditions often include the use of a copper catalyst and a solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 4-((4-Methylthiazol-2-yl)methoxy)benzoic acid.
Reduction: 4-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
Uniqueness
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-10(6-14)3-5-11/h2-6,8H,7H2,1H3 |
InChI Key |
OQDPIIYWYMEZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















